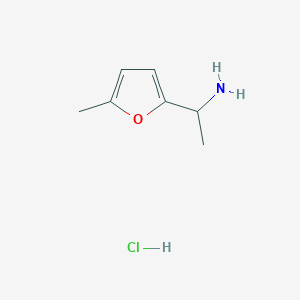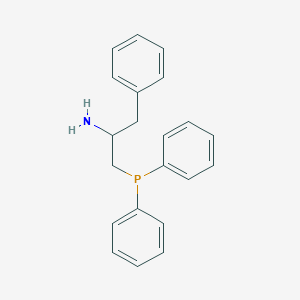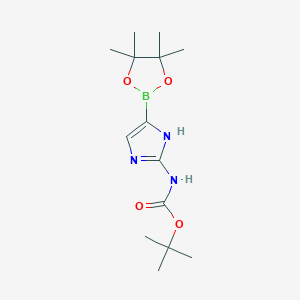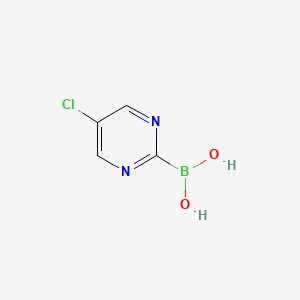![molecular formula C22H21FN2O5S B12503991 N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide](/img/structure/B12503991.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-フルオロフェニル)スルホニル]-N,N~2~-ビス(4-メトキシフェニル)グリシンアミドは、分子式C15H15FN2O4Sの化学化合物です。これは、グリシンアミド骨格に結合したフルオロフェニル基、スルホニル基、および2つのメトキシフェニル基の存在によって特徴付けられます。
準備方法
N2-[(4-フルオロフェニル)スルホニル]-N,N~2~-ビス(4-メトキシフェニル)グリシンアミドの合成は、通常、複数のステップを伴い、フルオロフェニル基とメトキシフェニル基の導入、続いてスルホニル基とグリシンアミド部分の形成が含まれます。特定の合成経路と反応条件は異なる場合がありますが、一般的な方法には以下が含まれます。
求核置換反応: フルオロフェニル基を導入します。
スルホニル化反応: スルホニル基を付加します。
アミド化反応: グリシンアミド骨格を形成します。
工業生産方法は、これらのステップの最適化により収率と純度を高め、触媒と特定の反応条件を使用して効率を高める場合があります。
化学反応の分析
N~2~-[(4-フルオロフェニル)スルホニル]-N,N~2~-ビス(4-メトキシフェニル)グリシンアミドは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、特定の条件下で酸化され、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、スルホニル基をスルフィドまたはチオールに変換できます。
置換: メトキシフェニル基は、使用される試薬と条件に応じて、求電子置換反応または求核置換反応を受けることができます。
これらの反応の一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の求核剤または求電子剤が含まれます。形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
N~2~-[(4-フルオロフェニル)スルホニル]-N,N~2~-ビス(4-メトキシフェニル)グリシンアミドは、いくつかの科学研究用途を持っています。
化学: より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、酵素阻害、タンパク質結合、細胞アッセイを含む研究で使用できます。
産業: この化合物は、特定の特性を持つ特殊化学品や材料の製造に使用できます。
科学的研究の応用
N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
N2-[(4-フルオロフェニル)スルホニル]-N,N~2~-ビス(4-メトキシフェニル)グリシンアミドの作用機序は、酵素、受容体、またはタンパク質などの分子標的との相互作用を伴います。フルオロフェニル基とメトキシフェニル基は、結合親和性と特異性を高めることができ、スルホニル基は水素結合と静電相互作用に関与できます。グリシンアミド骨格は、構造的安定性と柔軟性を提供し、化合物がその生物学的活性を促進するコンフォメーションを採用することを可能にします。
類似の化合物との比較
N~2~-[(4-フルオロフェニル)スルホニル]-N,N~2~-ビス(4-メトキシフェニル)グリシンアミドは、以下のような他の類似の化合物と比較できます。
- N~2~-[(4-フルオロフェニル)スルホニル]-N~2~-(4-メトキシフェニル)-N-[2-(トリフルオロメチル)フェニル]グリシンアミド
- N~2~-ベンジル-N~2~-[(4-フルオロフェニル)スルホニル]-N~1~-(2-メトキシフェニル)グリシンアミド
- N~2~-(4-フルオロフェニル)-N~2~-[(4-メトキシフェニル)スルホニル]-N-[2-(メチルスルファニル)フェニル]グリシンアミド
これらの化合物は構造的類似性を共有していますが、グリシンアミド骨格に結合した置換基が異なります。N2-[(4-フルオロフェニル)スルホニル]-N,N~2~-ビス(4-メトキシフェニル)グリシンアミドにおけるフルオロフェニル基、スルホニル基、およびメトキシフェニル基のユニークな組み合わせは、その独自の化学的および生物学的特性に貢献しています。
類似化合物との比較
N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide can be compared with other similar compounds, such as:
- N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]glycinamide
- N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide
- N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide
These compounds share structural similarities but differ in the substituents attached to the glycinamide backbone. The unique combination of fluorophenyl, sulfonyl, and methoxyphenyl groups in N2-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide contributes to its distinct chemical and biological properties.
特性
分子式 |
C22H21FN2O5S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H21FN2O5S/c1-29-19-9-5-17(6-10-19)24-22(26)15-25(18-7-11-20(30-2)12-8-18)31(27,28)21-13-3-16(23)4-14-21/h3-14H,15H2,1-2H3,(H,24,26) |
InChIキー |
PFNVRCXHNLRTLY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503912.png)


![N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine](/img/structure/B12503926.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503935.png)
![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
![N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12503945.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12503949.png)
![N-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503953.png)
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B12503965.png)

![3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12503988.png)
![(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine](/img/structure/B12503990.png)
